molecular formula C19H12ClF2N5OS B2854527 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 861645-98-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2854527
CAS RN: 861645-98-9
M. Wt: 431.85
InChI Key: WTUUHEXSDCWFIH-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClF2N5OS and its molecular weight is 431.85. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its anti-inflammatory properties. Derivatives of the pyrazolo[3,4-d]pyrimidin-4-one class, to which this compound belongs, have shown promising results in reducing inflammation. They have been evaluated using the carrageenan-induced paw edema test in rats, with some derivatives demonstrating activity comparable to indomethacin, a well-known anti-inflammatory drug, but with minimal ulcerogenic effects .

Ulcerogenicity Studies

The ulcerogenic potential of this compound has been investigated due to its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-ones. These studies are crucial for understanding the safety profile of the compound, especially when considering its use as an anti-inflammatory agent .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of a variety of novel derivatives. These derivatives can exhibit diverse biological activities and can be optimized for better efficacy and safety profiles. The synthesis process often involves elucidating the structures of new compounds using techniques like IR, NMR, mass spectroscopy, and elemental analysis .

Lipophilicity Studies

Lipophilicity is a key factor influencing the biological response of a compound. Theoretical calculations of lipophilicity, such as C log P, have been performed for derivatives of this compound to correlate with their biological activity. This helps in the design of compounds with desired pharmacokinetic properties .

Cancer Research

Compounds with the pyrazolo[3,4-d]pyrimidin-4-one framework have been explored for their potential as antitumor agents. Signaling through protein kinase B (PKB/Akt) is frequently deregulated in cancer, and inhibitors targeting this pathway could have therapeutic applications .

Pharmacological Interactions

Understanding the interactions of this compound with various biological targets is essential for drug development. Information on its absorption, distribution, metabolism, and excretion (ADME) is vital for predicting its behavior in the human body. Although specific data for this compound may not be available, related structures provide a basis for hypothesizing its pharmacological interactions .

Drug Development

The compound’s structure allows for modifications that can enhance its drug-like properties. It can be used as a scaffold for developing new drugs, especially in the areas of anti-inflammatory and anticancer therapies. The process involves rigorous testing for efficacy, safety, and toxicity .

Mechanism of Action Studies

Investigating the mechanism of action is fundamental to understanding how the compound interacts with biological systems. This includes studying its effect on various enzymes, receptors, and other proteins. Such studies can reveal the therapeutic potential and guide the design of more effective drugs .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5OS/c20-11-1-4-13(5-2-11)27-18-14(8-25-27)19(24-10-23-18)29-9-17(28)26-16-6-3-12(21)7-15(16)22/h1-8,10H,9H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUUHEXSDCWFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide

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